molecular formula C12H15ClO2 B8312037 Methyl 5-chloro-2-phenylpentanoate

Methyl 5-chloro-2-phenylpentanoate

Cat. No.: B8312037
M. Wt: 226.70 g/mol
InChI Key: VLYUCFSIRDACMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-phenylpentanoate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

methyl 5-chloro-2-phenylpentanoate

InChI

InChI=1S/C12H15ClO2/c1-15-12(14)11(8-5-9-13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3

InChI Key

VLYUCFSIRDACMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCl)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl phenylacetate (2.0 g) in DMF (5 mL) was added to a solution of sodium hydride (containing mineral oil at 40%, 590 mg) in DMF (20 mL) under ice-cooling. The reaction solution was stirred for 10 minutes, further stirred at room temperature for 30 minutes and then ice-cooled again. A solution of 1-chloro-3-iodopropane (2.99 g) in DMF (5 mL) was added to the reaction mixture, and the reaction solution was stirred at room temperature overnight. Water and ethyl acetate were added to the reaction mixture, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain a crude product of methyl 5-chloro-2-phenylpentanoate. Hydrazine monohydrate (8 mL) was added to a solution of the resulting crude methyl 5-chloro-2-phenylpentanoate (3.279 g) in ethanol (20 mL), and the reaction solution was stirred at room temperature overnight. The reaction solution was concentrated under reduced pressure. Saturated sodium bicarbonate water and ethyl acetate and were added to the residue, and the organic layer was separated. The resulting organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 730 mg of the title compound. The property values of the compound are as follows.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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